N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and a fluorophenoxy group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown similar antimicrobial and anticancer properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, known for its biological activities.
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide stands out due to its unique combination of the oxadiazole ring and fluorophenoxy group, which contribute to its distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C17H13BrFN3O3 |
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Molecular Weight |
406.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H13BrFN3O3/c1-10(24-14-5-3-2-4-13(14)19)17(23)20-16-15(21-25-22-16)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23) |
InChI Key |
YWVYGRYDRWJKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Br)OC3=CC=CC=C3F |
Origin of Product |
United States |
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